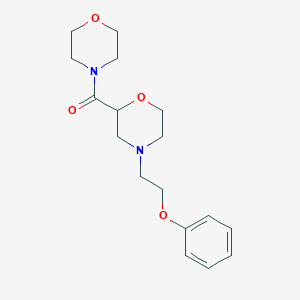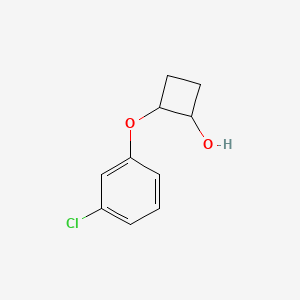![molecular formula C18H20N10 B12271256 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B12271256.png)
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine est un composé organique complexe qui appartient à la classe des dérivés de la pyrazolo[3,4-d]pyrimidine. Ces composés sont connus pour leurs diverses activités biologiques et sont souvent étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine implique généralement des réactions organiques en plusieurs étapes. Une méthode courante implique la cyclisation de précurseurs appropriés dans des conditions contrôlées.
Méthodes de production industrielle
La production industrielle de ces composés utilise souvent des voies de synthèse évolutives qui garantissent un rendement et une pureté élevés. Les catalyseurs et les conditions de réaction optimisées, telles que la température et le choix du solvant, jouent un rôle crucial dans l'efficacité du processus. Par exemple, l'utilisation d'acide sulfonique supporté sur carbone amorphe (AC-SO3H) comme catalyseur s'est avérée améliorer le rendement et réduire les temps de réaction .
Analyse Des Réactions Chimiques
Types de réactions
2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction : Cette réaction peut éliminer les groupes fonctionnels contenant de l'oxygène ou réduire les doubles liaisons.
Substitution : Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions communs
Les réactifs courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et les nucléophiles pour les réactions de substitution. Les conditions de réaction telles que la température, le solvant et le pH sont soigneusement contrôlées pour obtenir les produits souhaités .
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels à des positions spécifiques sur la molécule .
Applications de la recherche scientifique
2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Il est étudié pour son potentiel en tant que sonde biochimique pour étudier les processus cellulaires.
Médecine : Il a des applications thérapeutiques potentielles, en particulier dans le développement de médicaments ciblant des enzymes ou des récepteurs spécifiques.
Industrie : Il est utilisé dans le développement de nouveaux matériaux aux propriétés spécifiques.
Mécanisme d'action
Le mécanisme d'action de 2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à des changements dans les voies cellulaires et des effets biologiques. Par exemple, il peut inhiber certaines kinases, affectant ainsi les voies de transduction du signal .
Applications De Recherche Scientifique
2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-methyl-4-(4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular pathways and biological effects. For example, it may inhibit certain kinases, thereby affecting signal transduction pathways .
Comparaison Avec Des Composés Similaires
Composés similaires
Dérivés de la pyrazolo[3,4-b]pyridine : Ces composés partagent une structure de base similaire et présentent des activités biologiques comparables.
Dérivés de la 1H-pyrazole-3-carboxamide : Ces composés sont connus pour leurs propriétés d'inhibition des kinases.
Unicité
2-méthyl-4-(4-{1-méthyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}pipérazin-1-yl)-6-(1H-pyrazol-1-yl)pyrimidine est unique en raison de son motif de substitution spécifique, qui lui confère des propriétés chimiques et biologiques distinctes. Sa capacité à interagir avec plusieurs cibles moléculaires en fait un composé polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C18H20N10 |
|---|---|
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
1-methyl-4-[4-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C18H20N10/c1-13-23-15(10-16(24-13)28-5-3-4-21-28)26-6-8-27(9-7-26)18-14-11-22-25(2)17(14)19-12-20-18/h3-5,10-12H,6-9H2,1-2H3 |
Clé InChI |
IEYKBMMQWSWCQR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=NN4C)N5C=CC=N5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(4-fluorophenyl)-1-methyl-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}-1H-pyrazole-5-carboxamide](/img/structure/B12271192.png)
![3-{4-[(5-Chloropyrimidin-2-yl)(methyl)amino]piperidin-1-yl}pyridine-2-carbonitrile](/img/structure/B12271193.png)
![N-methyl-N-(1-{7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperidin-4-yl)pyridin-2-amine](/img/structure/B12271195.png)

![6-(2-methoxyphenyl)-3-(2-phenylethyl)-5-(propylsulfanyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B12271200.png)
![4-Methoxy-7-methyl-2-[2-(morpholine-4-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B12271214.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)pyridazine](/img/structure/B12271222.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-methylpyrazine](/img/structure/B12271231.png)
![N-(5-chloro-2-methoxyphenyl)-N'-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}ethanediamide](/img/structure/B12271237.png)
![6-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12271248.png)
![1-(2-chlorophenyl)-3-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}urea](/img/structure/B12271264.png)
![4-[(5-chloropyrimidin-2-yl)(methyl)amino]-N-(2-fluorophenyl)piperidine-1-carboxamide](/img/structure/B12271272.png)
![2,4-dimethoxy-6-{3-[(2-methyl-1H-imidazol-1-yl)methyl]azetidin-1-yl}-1,3,5-triazine](/img/structure/B12271274.png)
